3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride
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Overview
Description
3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride is a complex organic compound with a unique structure that combines a furan ring, an amino group, and a thiolane ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, like indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of amino-substituted compounds .
Scientific Research Applications
3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Methylfuran-2-yl derivatives: Compounds with similar furan structures.
Thiolane derivatives: Compounds containing the thiolane ring.
Amino-substituted compounds: Molecules with amino groups attached to different backbones.
Uniqueness
3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride is unique due to its combination of a furan ring, an amino group, and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c1-8-2-3-10(14-8)6-11-9-4-5-15(12,13)7-9;/h2-3,9,11H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZKWFLISSUINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CCS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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